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Compound of Interest

Compound Name: (1s,2r)-2-Methylcyclohexanamine

Cat. No.: B3430051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties
(1S,2R)-2-Methylcyclohexanamine is a chiral primary amine. Its stereochemistry is defined by

the (1S, 2R) configuration of the amine and methyl groups on the cyclohexane ring, indicating a

cis relative stereochemistry. This compound and its hydrochloride salt are primarily utilized in

research and development, particularly as a chiral building block in asymmetric synthesis.

Below is a summary of its key identifiers and physicochemical properties.
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Property
(1S,2R)-2-
Methylcyclohexanamine

(1S,2R)-2-
Methylcyclohexanamine
Hydrochloride

Synonyms

cis-(-)-2-

Methylcyclohexylamine,

(1s,2r)-2-

methylcyclohexanamine

(1s,2r)-2-methylcyclohexan-1-

amine hydrochloride

CAS Number 79389-36-9, 2164-19-4[1] 79389-39-2[2]

Molecular Formula C₇H₁₅N[1] C₇H₁₆ClN[2]

Molecular Weight 113.20 g/mol [1] 149.67 g/mol [2]

IUPAC Name
(1S,2R)-2-methylcyclohexan-1-

amine[1]

(1s,2r)-2-methylcyclohexan-1-

amine hydrochloride[2]

Purity Varies by supplier Typically ≥95%[2]

Synthesis
A common method for the synthesis of chiral amines like (1S,2R)-2-Methylcyclohexanamine
involves the stereoselective reduction of an imine or the amination of a ketone. A plausible

synthetic route is through the reductive amination of 2-methylcyclohexanone using a chiral

amine as a directing group, followed by hydrogenation.

Hypothetical Experimental Protocol for Asymmetric
Reductive Amination:

Imine Formation: 2-methylcyclohexanone is reacted with a chiral amine (e.g., (R)-α-

methylbenzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of

water to form a chiral imine.

Diastereoselective Reduction: The resulting imine is then reduced. This can be achieved

through catalytic hydrogenation (e.g., using H₂, Pd/C) or with a hydride reducing agent. The

chirality of the auxiliary amine directs the approach of the hydrogen, leading to a

diastereomeric excess of the desired amine.
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Removal of Chiral Auxiliary: The chiral auxiliary is subsequently removed, typically by

hydrogenolysis, to yield the enantiomerically enriched (1S,2R)-2-Methylcyclohexanamine.

Purification: The final product is purified by distillation or chromatography to isolate the

desired stereoisomer.

Step 1: Imine Formation

Step 2: Diastereoselective Reduction

Step 3: Auxiliary Cleavage

2-Methylcyclohexanone
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Caption: Hypothetical synthetic workflow for (1S,2R)-2-Methylcyclohexanamine.

Applications in Drug Development and Research
While specific research on (1S,2R)-2-Methylcyclohexanamine is limited in publicly available

literature, its structural motifs and chirality suggest several potential applications in drug
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discovery and organic synthesis.

Chiral Auxiliary in Asymmetric Synthesis
Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical

outcome of a reaction.[3] The auxiliary is temporarily incorporated into a prochiral substrate,

directs the stereoselective formation of a new chiral center, and is then removed.

General Principle:

Coupling: A prochiral substrate (e.g., a carboxylic acid) is covalently attached to the chiral

auxiliary, (1S,2R)-2-Methylcyclohexanamine, to form a diastereomeric intermediate (e.g.,

an amide).

Stereoselective Reaction: The intermediate then undergoes a reaction (e.g., enolate

alkylation) where the bulky cyclohexyl group of the auxiliary sterically hinders one face of the

molecule, forcing the incoming reagent to attack from the less hindered face. This results in

the formation of one diastereomer in excess.

Cleavage: The chiral auxiliary is cleaved from the product, yielding an enantiomerically

enriched compound. The auxiliary can often be recovered and reused.
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Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Potential as a Central Nervous System (CNS) Stimulant
The enantiomer, (1R,2S)-2-Methylcyclohexanamine, has been noted for its potential as a

central nervous system stimulant, possibly influencing neurotransmitter systems like

norepinephrine and dopamine.[3] Amphetamine-like stimulants often act by increasing the

release and blocking the re-uptake of these catecholamines in the synaptic cleft.[4][5] This

leads to increased alertness and mental and physical stimulation.[6] While the specific activity

of the (1S,2R) isomer is not documented, it is plausible that it could interact with monoamine

transporters, though its efficacy and selectivity may differ from its enantiomer.

Potential Mechanism of Action: Many CNS stimulants interact with monoamine transporters,

such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to increase

the extracellular concentration of these neurotransmitters.
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Caption: Potential mechanism of CNS stimulant activity via monoamine transporter blockade.

Biological Activity of Related Compounds
While data on (1S,2R)-2-Methylcyclohexanamine is scarce, studies on functionally

substituted cyclohexane derivatives have revealed a broad range of biological activities,

including:

Antimicrobial properties: Certain cyclohexane diamine derivatives have shown moderate to

strong antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus

(MRSA) and Mycobacterium tuberculosis.[7]

Anticancer and Cytotoxic Activity: Various cyclohexane derivatives have demonstrated

significant antiproliferative activities, suggesting their potential as antineoplastic agents.[7]

Anti-inflammatory and Analgesic Effects: Some amidrazone derivatives containing a

cyclohexene moiety have shown anti-inflammatory properties by modulating key cytokines.

[8]

These findings suggest that the 2-methylcyclohexanamine scaffold is a promising starting point

for the development of novel therapeutic agents. Further research into the specific biological

targets and mechanisms of action for the (1S,2R) isomer is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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